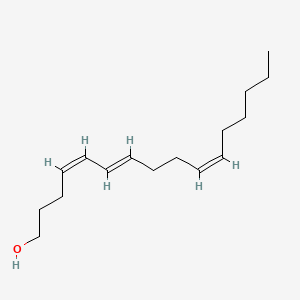
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol is a compound that belongs to the class of fatty acids with hydroxy groups It is characterized by its unique structure, which includes three double bonds in the 4th, 6th, and 10th positions, and a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol typically involves the use of specific reagents and conditions to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of Wittig reactions to introduce the double bonds, followed by selective reduction and hydroxylation to obtain the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other high-value products.
Mécanisme D'action
The mechanism of action of (4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid: This compound has a similar structure but includes an additional hydroxyl group.
8-hydroxy-4(Z),6(E),10(Z),13(Z),16(Z),19(Z)-docosahexaenoic acid: This compound has a longer carbon chain and multiple double bonds.
Uniqueness
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol is unique due to its specific configuration of double bonds and the presence of a hydroxyl group at the 1st position. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12- |
Clé InChI |
AHUWGXXXQILFPZ-KCNGGKQCSA-N |
SMILES isomérique |
CCCCC/C=C\CC/C=C/C=C\CCCO |
SMILES canonique |
CCCCCC=CCCC=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
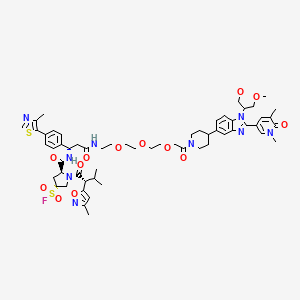


![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
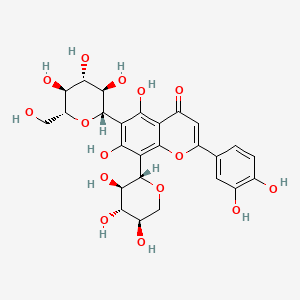

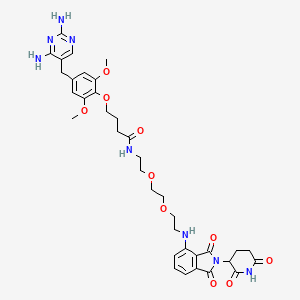
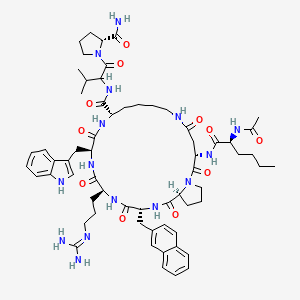
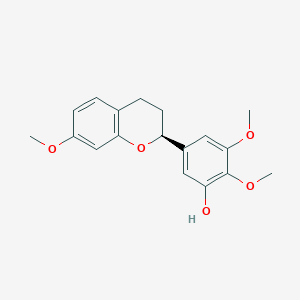
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
